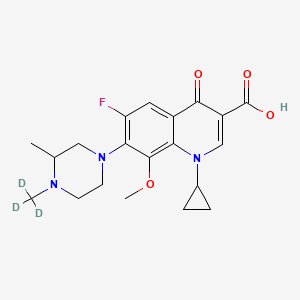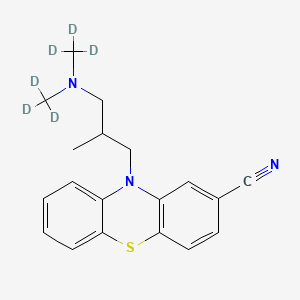
Cyamemazine-d6
Descripción general
Descripción
Cyamemazine-d6 is a biochemical used for proteomics research . It has a molecular formula of C19H15D6N3S and a molecular weight of 329.49 .
Synthesis Analysis
A novel approach has been presented for the synthesis of cyamemazine maleate and N-desmethyl cyamemazine maleate using a 10-(amino-2-methylpropyl)phenothiazine derivative . This method was successfully applied to the synthesis of [2H6] cyamemazine maleate and -desmethyl-[2H3]cyamemazine maleate .Molecular Structure Analysis
The molecular structure of Cyamemazine-d6 is represented by the formula C19H21N3S . The compound has a molecular weight of 329.5 g/mol . The isotope atom count is 6 .Physical And Chemical Properties Analysis
Cyamemazine-d6 has a molecular weight of 329.5 g/mol . It has a complexity of 443 and a topological polar surface area of 55.6 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 4 .Aplicaciones Científicas De Investigación
Benzodiazepine Withdrawal Syndrome
Cyamemazine, an anxiolytic antipsychotic, has been investigated for its efficacy as a substitute drug to facilitate benzodiazepine withdrawal. In a study, it was found to be comparable to bromazepam in ensuring successful benzodiazepine withdrawal and in controlling acute withdrawal syndrome without causing extrapyramidal symptoms, indicating its potential utility in benzodiazepine dependency treatment scenarios (Lemoine et al., 2006).
Anxiolytic Effects and Alcohol Withdrawal Syndrome
Cyamemazine's anxiolytic effects and its potential in managing alcohol withdrawal have been supported by its unique pharmacological profile, including antagonism at D(2), 5-HT(2A), 5-HT(2C), and 5-HT(3) receptors. These properties could underpin its utility in treating anxiety and alcohol dependency, demonstrating the drug's multifaceted potential in psychiatric care (Bourin et al., 2006).
Cardiac Safety
Investigations into cyamemazine's effects on cardiac ion channels, specifically the hERG channel, and cardiac repolarization in guinea pigs have shown that it does not significantly modify QT intervals, affirming its cardiac safety. This is crucial given the concern over QT prolongation with some antipsychotic medications, suggesting cyamemazine's safer profile in terms of cardiac risk (Crumb et al., 2006).
Mecanismo De Acción
Target of Action
Cyamemazine-d6, a deuterium-labeled form of Cyamemazine, is a typical antipsychotic drug of the phenothiazine class . It primarily targets dopamine D2 receptors , serotonin 5-HT2A receptors , and serotonin 5-HT2C receptors . These receptors play crucial roles in regulating mood, anxiety, and psychotic symptoms.
Mode of Action
Cyamemazine-d6 acts as an antagonist at its primary targets. It blocks the activity of dopamine D2 receptors and serotonin 5-HT2A and 5-HT2C receptors . This blockade results in potent anxiolytic effects and a lack of extrapyramidal side effects, which are often associated with typical antipsychotics . As a result, Cyamemazine-d6 behaves more like an atypical antipsychotic .
Biochemical Pathways
Its antagonistic action on dopamine and serotonin receptors suggests that it impacts the dopaminergic and serotonergic pathways in the brain These pathways are involved in mood regulation, anxiety, and psychotic symptoms
Pharmacokinetics
It is known that the bioavailability of the parent compound, cyamemazine, ranges from 10-70% . It is metabolized in the liver and excreted in the urine . The impact of these properties on the bioavailability of Cyamemazine-d6 is yet to be determined.
Result of Action
The molecular and cellular effects of Cyamemazine-d6 are primarily related to its antagonistic action on dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors . By blocking these receptors, Cyamemazine-d6 can reduce symptoms of schizophrenia and psychosis-associated anxiety . It also has potent anxiolytic effects and lacks the extrapyramidal side effects often seen with typical antipsychotics .
Action Environment
One study suggests that plasma levels of n-desmethyl cyamemazine, a metabolite of cyamemazine, can influence the drug’s action on dopamine d2 and serotonin 5-ht2a receptors
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
10-[3-[bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFGIOIONGJGRT-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678691 | |
| Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyamemazine-d6 | |
CAS RN |
1216608-24-0 | |
| Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



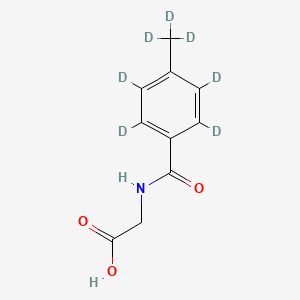

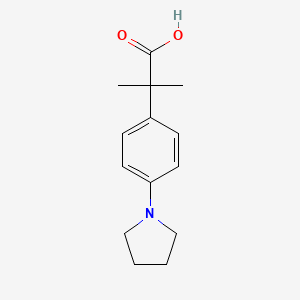


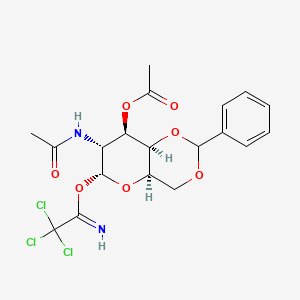

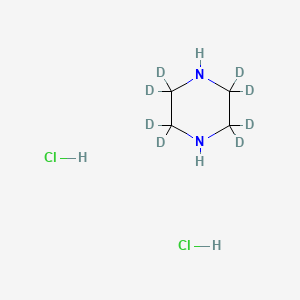
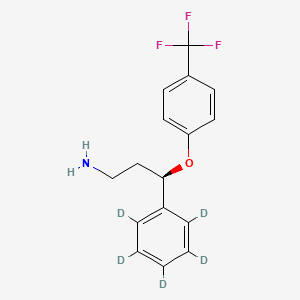
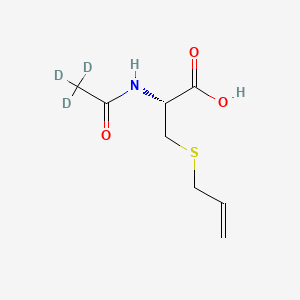

![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)
